

p-Tolyl Octanoate as a Food Additive: A Technical Guide

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

p-Tolyl octanoate (p-cresyl octanoate), a carboxylic acid ester, is recognized for its application as a flavoring agent in the food industry and as a fragrance ingredient. This technical guide provides a comprehensive overview of the research pertaining to **p-tolyl octanoate**, focusing on its chemical properties, synthesis, safety evaluation, and metabolic fate. The information is curated to be a valuable resource for researchers, scientists, and professionals involved in drug development and food science.

Chemical and Physical Properties

p-Tolyl octanoate is characterized by its distinct chemical and physical properties that are crucial for its application and safety assessment.



Property	Value	Reference	
Synonyms	p-Cresyl octanoate, p-Cresyl caprylate, p-Tolyl caprylate	[1]	
FEMA Number	3733	[1][2]	
JECFA Number	703	[1][2]	
CAS Number	59558-23-5	[3]	
Molecular Formula	C15H22O2	[3]	
Molecular Weight	234.34 g/mol	[3]	
Physical Form	Colorless oily liquid	[3]	
Solubility	Insoluble in water; soluble in oils; miscible in ethanol	[3]	
Boiling Point	265 °C	[3]	
Refractive Index	1.478-1.488	[3]	
Specific Gravity	0.952-0.960	[3]	
Assay Purity	≥ 96% [3]		
Acid Value	≤1	[3]	

Synthesis and Manufacturing

The synthesis of **p-tolyl octanoate** is typically achieved through the direct esterification of p-cresol and octanoic acid.

Experimental Protocol: Direct Esterification

A general protocol for the synthesis of **p-tolyl octanoate** is as follows:

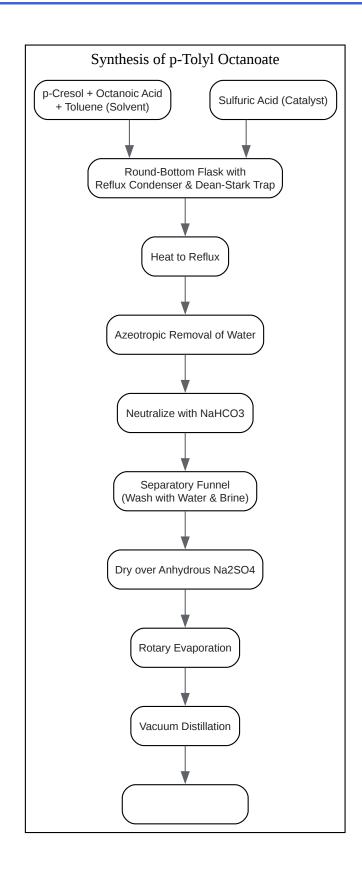
 Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine equimolar amounts of p-cresol and octanoic acid in an appropriate solvent such as toluene.



- Catalyst Addition: Introduce a catalytic amount of a strong acid, such as sulfuric acid or ptoluenesulfonic acid, to the reaction mixture.
- Reaction: Heat the mixture to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap, driving the reaction towards completion.
- Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up: Upon completion, the reaction mixture is cooled to room temperature. The catalyst is neutralized with a weak base, such as a saturated sodium bicarbonate solution.
- Purification: The organic layer is separated, washed with water and brine, and then dried over an anhydrous salt like sodium sulfate. The solvent is removed under reduced pressure, and the crude **p-tolyl octanoate** can be further purified by vacuum distillation.

Synthesis Workflow





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Caption: Workflow for the synthesis of **p-tolyl octanoate** via direct esterification.



Safety and Toxicological Profile

The safety of **p-tolyl octanoate** has been evaluated by various organizations, including the Research Institute for Fragrance Materials (RIFM). The toxicological assessment often involves a combination of in vitro and in vivo studies, as well as read-across approaches with structurally related compounds.

Endpoint	Result	Comments	Reference
Genotoxicity	Negative in BlueScreen assay with and without metabolic activation.	The BlueScreen assay is a human cell- based test for genotoxicity and cytotoxicity.	[4]
Repeated Dose Toxicity	MOE > 100	Based on a read- across to p-cresol (NOAEL of 50 mg/kg/day). The Margin of Exposure (MOE) is considered adequate.	[4]
Reproductive Toxicity	MOE > 100	Based on read-across data for p-cresol and octanoic acid.	[4]
Skin Sensitization	Not a concern at current declared use levels.	Exposure is below the Dermal Sensitization Threshold (DST).	[4]
Phototoxicity/Photoall ergenicity	Not expected to be phototoxic/photoallerg enic.	Based on UV/Vis spectra.	[4]
Local Respiratory Toxicity	Exposure is below the Threshold of Toxicological Concern (TTC).	Based on the TTC for a Cramer Class I material.	[4]



Experimental Protocol: Direct Peptide Reactivity Assay (DPRA)

The DPRA is an in chemico method used to predict the skin sensitization potential of a chemical by measuring its reactivity with synthetic peptides containing cysteine or lysine.

- Preparation: Stock solutions of the test chemical, a positive control (e.g., cinnamaldehyde), and synthetic cysteine- and lysine-containing peptides are prepared in a suitable solvent (e.g., acetonitrile and phosphate buffer).
- Incubation: The test chemical is incubated with each peptide solution for 24 hours at 25°C.
- Analysis: The concentration of the remaining (non-reacted) peptide is quantified using High-Performance Liquid Chromatography (HPLC) with UV detection at 220 nm.
- Calculation: The percentage of peptide depletion is calculated for both the cysteine and lysine peptides.
- Prediction Model: The depletion values are used in a prediction model to classify the test substance into one of four reactivity classes, which helps to distinguish between sensitizers and non-sensitizers.

Experimental Protocol: Human Maximization Test (HMT)

The HMT is a clinical study designed to assess the skin sensitization potential of a substance in human volunteers.

- Induction Phase: The test substance is applied to the skin of volunteers under an occlusive patch for five 48-hour periods. For non-irritating substances, the site may be pre-treated with sodium lauryl sulfate to induce a mild inflammatory reaction.
- Rest Period: A 10-14 day rest period follows the induction phase to allow for the development of an immune response.
- Challenge Phase: The test substance is applied to a new skin site under an occlusive patch.



- Evaluation: The challenge site is observed for signs of an allergic reaction (e.g., erythema, edema) at 48 and 72 hours after patch application.
- Interpretation: The incidence and severity of the reactions are used to classify the sensitization potential of the substance.

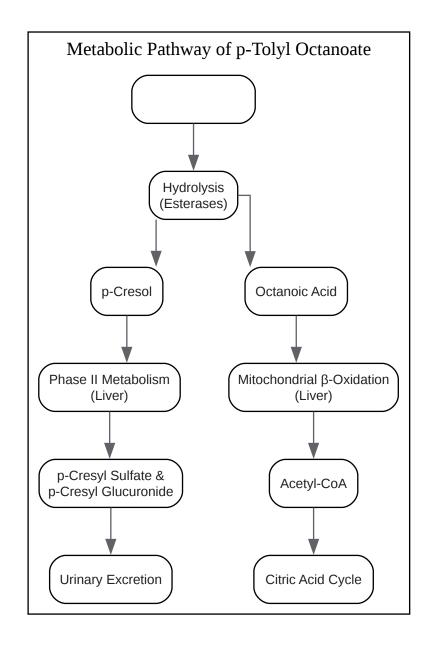
Metabolic Pathway

As an ester, **p-tolyl octanoate** is expected to be hydrolyzed in the body by esterases into its constituent alcohol (p-cresol) and carboxylic acid (octanoic acid).

Hydrolysis and Subsequent Metabolism

- Hydrolysis: Esterases, present in the liver and other tissues, catalyze the hydrolysis of ptolyl octanoate.
- p-Cresol Metabolism: In the liver, p-cresol undergoes phase II metabolism, primarily through sulfation and glucuronidation, to form p-cresyl sulfate and p-cresyl glucuronide, which are then excreted in the urine.
- Octanoic Acid Metabolism: Octanoic acid, a medium-chain fatty acid, is transported to the liver and undergoes mitochondrial β-oxidation to produce acetyl-CoA, which can then enter the citric acid cycle for energy production.





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Caption: Proposed metabolic pathway of **p-tolyl octanoate**.

Regulatory Status and Usage

p-Tolyl octanoate is listed by the Flavor and Extract Manufacturers Association (FEMA) as Generally Recognized as Safe (GRAS) for its intended use as a flavoring agent. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated **p-tolyl octanoate** and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[1]



While specific usage levels in different food categories are not publicly detailed, its application is governed by Good Manufacturing Practices (GMP).

Conclusion

The available research indicates that **p-tolyl octanoate** is a safe flavoring and fragrance ingredient under its current conditions of use. Its toxicological profile, supported by data on the substance and read-across to its metabolites, does not suggest a significant risk to human health. The metabolic pathway involves straightforward hydrolysis followed by well-characterized metabolic routes for its constituent parts. This technical guide provides a solid foundation for professionals requiring detailed information on **p-tolyl octanoate** for research, development, and safety assessment purposes.

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